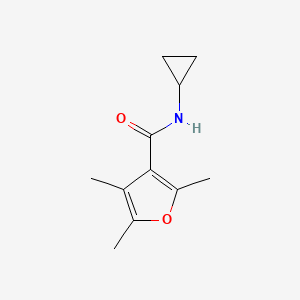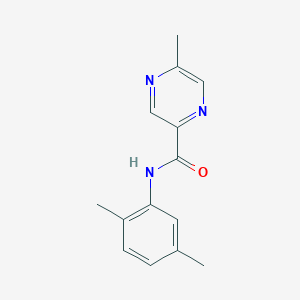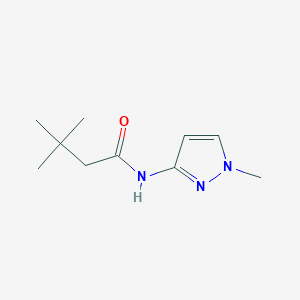
Azetidin-1-yl(pyridin-4-yl)methanone
Overview
Description
Azetidin-1-yl(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied extensively for its mechanism of action and biochemical effects. In
Scientific Research Applications
Antimicrobial and Antitubercular Activities : Azetidinone analogues have shown potential in antimicrobial and antitubercular activities. This includes the synthesis of Pyrimidine-Azetidinone analogues with significant in vitro antimicrobial and antituberculosis activity against mycobacterium tuberculosis and other bacterial and fungal strains (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents : Certain Azetidinones were synthesized and evaluated for their antidepressant and nootropic activities. The findings suggested that these compounds could have potential as central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).
Organotin(IV) Complexes for Antimicrobial Use : Organotin(IV) complexes of azetidinone derivatives demonstrated superior antibacterial activities and potential as drug compounds (Singh et al., 2016).
Antimicrobial Activity of Pyrazoline Derivatives : Azetidinone derivatives synthesized from chalcones and isoniazid showed good antimicrobial activity, with some compounds exhibiting high activity comparable to standard drugs (Kumar et al., 2012).
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment : A potent and selective azetidinone derivative was developed as an oral dipeptidyl peptidase IV inhibitor for treating type 2 diabetes (Ammirati et al., 2009).
Antimycobacterial Agents : Certain azetidinone derivatives showed significant antimycobacterial activity, being as effective as standard drugs against tuberculosis (Narasimhan et al., 2011).
Precursors of Pincer Ligands in Chemistry : Azetidinones have been used as precursors to create CC'N-Osmium complexes with potential applications in chemistry and materials science (Casarrubios et al., 2015).
Synthesis of Bioactive Compounds : Novel bioactive compounds of 2-azetidinone derived from pyrazin dicarboxylic acid were synthesized, showing excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Metabolism and Pharmacokinetics Studies : The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor azetidinone derivative in various species were studied, providing insights into its behavior in biological systems (Sharma et al., 2012).
Catalytic Asymmetric Addition in Organic Synthesis : Enantiopure azetidinone derivatives were used for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating their utility in organic synthesis (Wang et al., 2008).
properties
IUPAC Name |
azetidin-1-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(11-6-1-7-11)8-2-4-10-5-3-8/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWSRGSDHNKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(pyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)